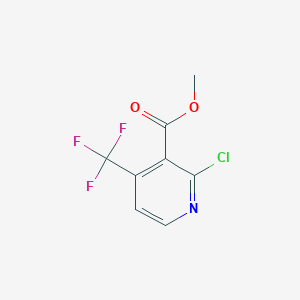

Methyl 2-chloro-4-(trifluoromethyl)nicotinate

CAS No.: 196708-48-2

Cat. No.: VC2254862

Molecular Formula: C8H5ClF3NO2

Molecular Weight: 239.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 196708-48-2 |

|---|---|

| Molecular Formula | C8H5ClF3NO2 |

| Molecular Weight | 239.58 g/mol |

| IUPAC Name | methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-4(8(10,11)12)2-3-13-6(5)9/h2-3H,1H3 |

| Standard InChI Key | FDASGHWJBUNFFL-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CN=C1Cl)C(F)(F)F |

| Canonical SMILES | COC(=O)C1=C(C=CN=C1Cl)C(F)(F)F |

Introduction

Chemical Identity and Properties

Structural Information

Methyl 2-chloro-4-(trifluoromethyl)nicotinate is identified by the CAS registry number 196708-48-2. Its IUPAC name is methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate, reflecting its core pyridine structure with specific functional group substitutions. The compound belongs to the class of nicotinates, which are derivatives of nicotinic acid, and contains both halogen substituents that significantly influence its chemical behavior and potential applications.

Table 1: Chemical Identifiers of Methyl 2-chloro-4-(trifluoromethyl)nicotinate

| Parameter | Value |

|---|---|

| CAS Number | 196708-48-2 |

| IUPAC Name | methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate |

| Molecular Formula | C8H5ClF3NO2 |

| Molecular Weight | 239.58 g/mol |

| MDL Number | MFCD12827815 |

| Standard InChI | InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-4(8(10,11)12)2-3-13-6(5)9/h2-3H,1H3 |

| Standard InChIKey | FDASGHWJBUNFFL-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CN=C1Cl)C(F)(F)F |

| PubChem Compound | 18374288 |

The molecular structure features a pyridine ring with strategically positioned functional groups that contribute to its chemical reactivity and potential biological activity. The chlorine atom at position 2 and the trifluoromethyl group at position 4 create an electron-deficient system, while the ester group provides a site for further chemical modifications .

Structural Features and Reactivity

The key structural features of Methyl 2-chloro-4-(trifluoromethyl)nicotinate contribute to its chemical reactivity and potential applications. The pyridine core provides a nitrogen-containing heterocycle that can participate in various chemical transformations and biological interactions. The chlorine substituent at position 2 represents a potential site for nucleophilic aromatic substitution reactions, enabling further structural modifications.

The trifluoromethyl group at position 4 serves as a strong electron-withdrawing group that influences the electron distribution within the molecule. This affects both the reactivity of the compound and its interactions with biological targets. The methyl ester functionality provides an additional reactive site that can undergo hydrolysis, transesterification, or reduction reactions, offering pathways to derivative compounds with modified properties.

Related Compounds and Comparative Analysis

Structural Analogs

The search results provide information on several structural analogs of Methyl 2-chloro-4-(trifluoromethyl)nicotinate, which differ in the position of substituents or the nature of functional groups:

Table 3: Structural Analogs of Methyl 2-chloro-4-(trifluoromethyl)nicotinate

| Compound Name | CAS Number | Key Structural Difference |

|---|---|---|

| Methyl 2-chloro-5-(trifluoromethyl)nicotinate | 1360934-51-5 | CF3 group at position 5 instead of 4 |

| Methyl 6-chloro-4-(trifluoromethyl)nicotinate | 261635-79-4 | Chlorine at position 6 instead of 2 |

| 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 | Carboxylic acid instead of methyl ester; no chlorine |

These structural variations can significantly impact the chemical reactivity, biological activity, and physical properties of the compounds. The position of substituents on the pyridine ring affects the electron distribution and, consequently, the chemical behavior of these molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume